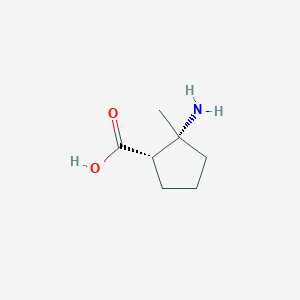

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid

Description

Contextual Significance within Constrained Cyclic Amino Acid Chemistry

Constrained cyclic amino acids are pivotal in the development of peptidomimetics, which are small molecules designed to mimic the structure and function of natural peptides. scispace.com The incorporation of these rigid structures helps to overcome some of the inherent limitations of natural peptides as therapeutic agents, such as their rapid degradation by proteases and their conformational flexibility, which can lead to reduced receptor selectivity and potency. nih.gov

The cyclopentane (B165970) ring of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid significantly restricts the conformational freedom of the peptide backbone into which it is incorporated. This pre-organization of the peptide structure can lead to a higher affinity and selectivity for its biological target. The presence of the additional methyl group on the α-carbon further constrains the local conformation, providing a tool for fine-tuning the spatial arrangement of pharmacophoric groups.

Importance of Specific Stereochemistry in Conformational Constraint and Molecular Recognition Studies

The cis stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring is crucial for its function as a conformational constraint. This specific arrangement dictates the relative orientation of these functional groups, which in turn influences the folding of the peptide chain. In contrast, the trans isomer would induce a different, more extended conformation.

Molecular recognition, the specific interaction between two or more molecules, is highly dependent on the three-dimensional shape and chemical complementarity of the interacting surfaces. The well-defined conformation imposed by this compound can lead to a more precise presentation of the peptide's side chains for interaction with a receptor, thereby enhancing binding affinity and specificity.

Research on the non-methylated analog, cis-2-amino-1-cyclopentanecarboxylic acid (cis-β-ACPC), has demonstrated the importance of stereochemistry in the design of potent and selective ligands. For instance, cyclic peptides containing cis-β-ACPC have been synthesized and evaluated as ligands for integrin receptors, which are involved in cell adhesion and signaling. mdpi.com

Overview of Current Research Trajectories for the Compound and its Derivatives

Current research involving this compound and its derivatives is focused on several key areas:

Peptidomimetic Design: The compound is being explored as a scaffold for the development of novel peptidomimetics with enhanced biological activity and stability. The rigid structure allows for the precise positioning of functional groups to mimic the binding epitopes of natural peptides. scispace.com

Foldamer Research: Foldamers are unnatural oligomers that adopt well-defined secondary structures. The conformational preferences of this compound make it an attractive monomer for the construction of novel foldamers with unique folding patterns and potential applications in materials science and biology.

Structure-Activity Relationship (SAR) Studies: The methyl group provides a handle for probing the steric and electronic requirements of receptor binding sites. By comparing the activity of peptides containing the methylated and non-methylated analogs, researchers can gain insights into the molecular basis of recognition.

A significant area of application for related constrained cyclic amino acids is in the development of ligands for integrin receptors. For example, cyclic RGD (Arginine-Glycine-Aspartic acid) peptides are well-known for their interaction with integrins. The incorporation of constrained amino acids like cis-β-ACPC has been shown to modulate the affinity and selectivity of these peptides for different integrin subtypes. mdpi.com

| Compound | Integrin Subtype | IC50 (nM) |

|---|---|---|

| cyclo(RGDfV) analog with cis-β-ACPC | αvβ3 | Data not specified in provided search results |

| α5β1 | Data not specified in provided search results |

While specific data for peptides containing this compound is not yet widely published, the research on its non-methylated counterpart provides a strong rationale for its investigation in similar contexts. The additional methyl group is expected to further influence the conformational landscape and could lead to the discovery of even more potent and selective integrin ligands.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRKLOXTORQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583658 | |

| Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756450-21-2 | |

| Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cis 2 Amino 2 Methyl Cyclopentanecarboxylic Acid and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol in the synthesis of cyclic amino acids with multiple chiral centers is a primary challenge. Several strategies have been developed to address this, ranging from enzymatic resolutions to asymmetric cyclizations and diastereoselective precursor synthesis.

Enzymatic Kinetic Resolution Protocols for Chiral Enrichment

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Lipases are commonly employed for the kinetic resolution of amino acid derivatives. For instance, lipase-catalyzed N-acylation of racemic alicyclic β-amino amides has been shown to be an effective method for separating enantiomers. In a study on the resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides, Candida antarctica lipase (B570770) B (CAL-B) demonstrated high enantioselectivity in the N-acylation with 2,2,2-trifluoroethyl butanoate, achieving high enantiomeric excess (ee) for both the acylated and unreacted amides. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution. In DKR, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. This has been successfully applied to the synthesis of chiral amino acids using amino acid amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase. nih.gov

Asymmetric Cyclization and Conjugate Addition Strategies

Asymmetric cyclization reactions are pivotal in constructing the cyclic core of the target amino acid with high stereocontrol. One notable approach involves the "memory of chirality," where the chirality of a starting α-amino acid is preserved during an enolate formation and subsequent intramolecular C-C bond formation. acs.orgacs.orgnih.gov This has been demonstrated in the synthesis of cyclic amino acids with a quaternary stereocenter by treating N-(ω-bromoalkyl)-amino acid derivatives with a strong base, yielding products with up to 98% ee. acs.orgnih.gov

Conjugate addition, or Michael addition, of nitrogen nucleophiles to α,β-unsaturated esters is another fundamental strategy for creating the amino-substituted cyclopentane (B165970) ring. masterorganicchemistry.com The stereoselective conjugate addition of a chiral amine to a cyclopentene (B43876) carboxylate derivative can establish the desired stereochemistry at two adjacent centers. For example, the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate have been prepared stereoselectively using the conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to diester derivatives of (E,E)-octa-2,6-dienedioic acid. rsc.orgresearchgate.net This method allows for the synthesis of both cis and trans isomers by manipulating the reaction conditions and subsequent transformations. rsc.orgresearchgate.net

| Strategy | Key Reagents/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|

| Memory of Chirality | N-(ω-Bromoalkyl)-amino acid derivatives, KHMDS in DMF | High enantiomeric excess (up to 98% ee) | acs.orgnih.gov |

| Conjugate Addition | Homochiral lithium N-benzyl-N-α-methylbenzylamide, (E,E)-octa-2,6-dienedioic acid diesters | Stereoselective formation of cis and trans isomers | rsc.orgresearchgate.net |

Reductive Amination Routes to Cyclic Amino Acids

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgpearson.com In the context of cyclic amino acids, this can involve the reaction of a cyclic keto-acid or keto-ester with an amine source in the presence of a reducing agent. organic-chemistry.org The stereochemical outcome of the reaction can be influenced by the choice of substrate, reagents, and catalyst.

Catalytic asymmetric synthesis of cyclic amino acids has been achieved by combining phase-transfer catalyzed asymmetric alkylation with subsequent reductive amination. rsc.org This approach allows for the construction of piperidine (B6355638) and azepane core structures and has been applied to the synthesis of biologically active molecules. rsc.org While direct examples for cis-2-Amino-2-methyl-cyclopentanecarboxylic acid are not explicitly detailed in the provided search results, the principles of reductive amination on a suitably substituted cyclopentanone (B42830) precursor are readily applicable.

Diastereoselective Synthesis of Precursors

The diastereoselective synthesis of precursors is a powerful strategy that establishes the relative stereochemistry of the chiral centers early in the synthetic sequence. Subsequent transformations then convert the precursor into the final amino acid.

One approach involves the sequential enolate alkylation of diketopiperazine templates, which has been shown to proceed with excellent diastereoselectivity (>90% de) to afford quaternary α-amino acids in high enantiomeric excess (>98% ee). rsc.org Another method utilizes a Trost Pd-catalyzed [3+2] cycloaddition to create diastereoisomeric 3-amino-5-arylcyclopentane 1-carboxylic acids from acyclic precursors. thieme-connect.com

Non-Stereoselective Synthetic Pathways with Subsequent Diastereomeric/Enantiomeric Resolution

In cases where direct stereoselective synthesis is challenging, a non-stereoselective pathway to a mixture of diastereomers and/or enantiomers can be employed, followed by a resolution step.

A scalable synthesis of all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported starting from ethyl 2-oxocyclopentanecarboxylate. nih.govacs.org The key steps involve the formation of an enamine with (S)-α-phenylethylamine, followed by reduction and subsequent separation of the diastereomers. The individual enantiomers can then be obtained through further resolution or by starting with an enantiopure chiral auxiliary.

Protecting Group Strategies for Amine and Carboxylic Acid Functionalities (e.g., Boc, Fmoc)

The protection of the amine and carboxylic acid functionalities is crucial during the synthesis of amino acids to prevent unwanted side reactions. researchgate.net The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps and the ease of their removal. jocpr.com

The tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most commonly used protecting groups for the α-amino group in peptide synthesis and the synthesis of amino acid derivatives. lifetein.comchempep.comamericanpeptidesociety.orgcreative-peptides.com

Boc Group: The Boc group is stable under basic and nucleophilic conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgneliti.com

Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in dimethylformamide (DMF). lifetein.comchempep.com

The orthogonality of these protecting groups allows for the selective deprotection of one group in the presence of the other, which is essential in multi-step syntheses. jocpr.comneliti.comnih.gov For the carboxylic acid functionality, esterification (e.g., as a methyl or benzyl (B1604629) ester) is a common protection strategy. neliti.com

| Protecting Group | Functionality Protected | Deprotection Conditions | Reference |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Amine | Acidic (e.g., TFA) | americanpeptidesociety.orgneliti.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Amine | Basic (e.g., piperidine in DMF) | lifetein.comchempep.com |

| Methyl/Ethyl/Benzyl Esters | Carboxylic Acid | Hydrolysis (acidic or basic) | neliti.com |

Scalable Synthetic Routes for the Preparation of Enantiopure Intermediates

The efficient and scalable synthesis of enantiopure intermediates is a critical aspect of modern pharmaceutical and materials science. For cyclic α,α-disubstituted amino acids such as this compound, the development of robust synthetic routes that allow for the large-scale production of stereochemically pure building blocks is of paramount importance. Research in this area has led to several innovative strategies that avoid hazardous reagents, costly chromatographic separations, and high-pressure equipment.

One prominent approach involves the asymmetric synthesis of cyclic α-alkyl amino acid derivatives through C,N-double alkylation, utilizing a chiral phase-transfer catalyst. This method has proven effective in generating various cyclic amino acid derivatives with a tetrasubstituted α-carbon in high yields and excellent enantioselectivities.

Another significant strategy focuses on the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) from a common precursor. nih.govacs.org This approach is particularly advantageous for its scalability and efficiency. nih.govacs.org A key feature is the ability to access both cis and trans isomers through the same intermediate, thereby providing a versatile toolbox for applications such as peptide foldamer chemistry. nih.gov The methodology often begins with readily available starting materials and proceeds through intermediates that can be resolved or guided into the desired stereochemical pathway. For instance, a bicyclic β-lactam, accessible via a [2+2] cycloaddition, can serve as a racemic precursor to the cis-isomers, which can then be resolved enzymatically. nih.govacs.org

A scalable synthesis for all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid has been developed, which notably bypasses the need for chromatographic separation and hazardous reagents. nih.gov The process also includes a reliable method for assessing the enantiomeric purity using NMR spectroscopy. nih.gov While this specific work focuses on the non-methylated analogue, the principles can be extended to the synthesis of the 2-methyl derivative. The key steps often involve diastereoselective reactions and resolutions that are amenable to large-scale production.

Below is a table summarizing a scalable synthetic approach to a related enantiopure intermediate, highlighting key transformations and conditions.

| Step | Reaction | Reagents and Conditions | Product | Yield | Notes |

| 1 | Epimerization | Sodium ethoxide in ethanol, 30-35 °C, 18 h | Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate | Good | Shifts diastereomeric ratio in favor of the trans-isomer nih.gov |

| 2 | Hydrogenolysis | 10% Palladium on activated carbon, H₂ (1.05 atm), MeOH, 45 °C, 5-6 h | (1S,2S)-2-aminocyclopentanecarboxylic acid salt | - | Removal of the chiral auxiliary nih.gov |

| 3 | Acid Hydrolysis | 10% HCl, 60-70 °C | (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride | 34.4 g from 60g of precursor | Cleavage of the ester group nih.gov |

| 4 | Fmoc Protection | Fmoc-OSu, KHCO₃, Acetonitrile (B52724)/Water, rt, 24 h | Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid | 86% | Protection of the amino group for peptide synthesis nih.gov |

This modular approach allows for the production of significant quantities of enantiomerically pure intermediates, which are crucial for subsequent derivatization and incorporation into more complex molecules.

Derivatization Strategies within Multistep Organic Synthesis

The strategic derivatization of this compound and its stereoisomers is fundamental to its application in various fields, most notably in the synthesis of peptidomimetics and other biologically active compounds. These derivatization strategies typically involve the protection of the amino and carboxylic acid functionalities to render them compatible with standard synthetic protocols, such as solid-phase peptide synthesis (SPPS).

The carboxylic acid moiety is typically activated for amide bond formation. This can be achieved by converting it into an active ester, such as an N-hydroxysuccinimide (NHS) ester, or by using coupling reagents like carbodiimides (e.g., DCC, DIC) in the presence of an activating agent (e.g., HOBt, Oxyma).

In the context of multistep synthesis, particularly for creating peptide foldamers or cyclic peptidomimetics, the derivatized amino acid is sequentially coupled to other amino acids or molecular scaffolds. nih.govmdpi.com For instance, a mixed solid-phase/solution-phase approach has been utilized for the synthesis of cyclic peptidomimetics containing cis-2-aminocyclopentanecarboxylic acid. mdpi.com In this method, a linear peptide precursor is assembled on a solid support using Fmoc-protected amino acids, cleaved from the resin, and subsequently cyclized in solution. mdpi.com

The following table outlines common derivatization strategies for related aminocyclopentanecarboxylic acids, which are applicable to the title compound.

| Functional Group | Derivatization Strategy | Reagents | Purpose |

| Amino Group | Fmoc Protection | Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) | Protection for solid-phase peptide synthesis (SPPS) nih.govmdpi.com |

| Amino Group | Boc Protection | Boc-anhydride (Di-tert-butyl dicarbonate) | Protection for solution-phase synthesis, orthogonal to Fmoc google.comgoogle.com |

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst | Protection of the carboxylic acid |

| Carboxylic Acid | Amide Bond Formation | Coupling reagents (e.g., HATU, HBTU), another amino acid/amine | Elongation of a peptide chain |

These derivatization strategies provide the necessary chemical handles to incorporate this compound into larger, more complex molecular architectures, thereby enabling the exploration of its potential in medicinal chemistry and materials science.

Stereochemical Control and Conformational Landscape Analysis of Cis 2 Amino 2 Methyl Cyclopentanecarboxylic Acid

Fundamental Stereochemical Considerations and Diastereomeric Relationships of the Cyclopentane (B165970) Ring

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.

Solution-State Conformational Analysis

The conformational preferences of cyclic molecules in solution can be elucidated using various spectroscopic techniques.

Variable-Temperature NMR (VT-NMR): This technique is employed to study the temperature-dependent chemical shifts of amide protons. The temperature coefficient (Δδ/ΔT) can indicate the presence of intramolecular hydrogen bonds, which are crucial in stabilizing specific conformations. Low values of Δδ/ΔT (typically less than -3 ppb/K) suggest that a proton is shielded from the solvent and likely involved in a hydrogen bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are instrumental in determining spatial proximities between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For cyclic systems like cis-2-Amino-2-methyl-cyclopentanecarboxylic acid, NOESY can reveal through-space interactions between protons on the cyclopentane ring and the substituents, which helps in defining the ring's pucker and the orientation of the amino, methyl, and carboxyl groups. For example, in studies of cis-β-ACPC containing peptides, strong NOE contacts between specific protons were used to identify β-turn motifs.

A hypothetical set of NOESY data for this compound might look like the following table, which would be used to build a 3D model of the preferred conformation in solution.

| Interacting Protons | Observed NOE Intensity | Inferred Proximity |

| H1 - H5a | Medium | Close |

| H1 - H3a | Weak | Distant |

| CH₃ - H3b | Medium | Close |

| NH₂ - H1 | Strong | Very Close |

This is a hypothetical data table for illustrative purposes.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for studying chiral molecules and their conformations in solution.

VCD: VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly useful for conformational analysis as every vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal. By comparing experimental VCD spectra with those predicted from quantum chemical calculations for different possible conformations, the preferred solution-state conformation can be determined.

While no specific ECD or VCD studies have been published for this compound, research on cyclic peptides containing the related trans-2-aminocyclopentanecarboxylic acid has demonstrated the utility of these methods. In those studies, VCD, in conjunction with NMR and molecular dynamics simulations, provided detailed insights into the three-dimensional structure of the peptides.

Solid-State Conformational Analysis via X-ray Crystallography of Derivatives

X-ray crystallography provides unambiguous information about the conformation of a molecule in the solid state. While the crystal structure of this compound itself is not publicly available, the structure of a related compound, cis-1-amino-1,2-cyclopentanedicarboxylic acid, has been determined. This study revealed that in the solid state, the molecule exists as a zwitterion with strong intermolecular hydrogen bonding. The cyclopentane ring conformation is fixed in the crystal lattice, providing precise bond lengths, bond angles, and torsion angles.

For this compound, a crystallographic study would be expected to reveal the preferred puckering of the cyclopentane ring and the precise orientation of the amino, methyl, and carboxyl substituents. This information is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule.

Below is a hypothetical table of crystallographic data that might be obtained for a derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.88 |

| β (°) | 105.3 |

| Ring Pucker | Envelope |

| C1-C2-C3-C4 (°) | -23.5 |

This is a hypothetical data table for illustrative purposes.

Computational Chemistry Approaches to Conformational Space Exploration

Computational methods are essential tools for exploring the potential energy surface of flexible molecules like this compound.

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. By systematically changing bond lengths, angles, and dihedrals, a potential energy surface can be mapped, and low-energy conformations can be identified. For cyclopentane derivatives, MM calculations can predict the relative energies of the envelope and twist conformations and how the substituents affect this balance.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation provides a dynamic picture of the conformational landscape, showing how the molecule transitions between different puckered states. In studies of cyclic peptidomimetics containing cis-β-ACPC, MD simulations in a simulated water environment have been used to explore the conformational flexibility and identify the most populated conformational states. These simulations revealed that the cyclopentane ring remains highly flexible, adopting various backbone geometries characterized by specific hydrogen bonding patterns. The analysis of dihedral angles within the cis-β-ACPC scaffold in these simulations showed preferred values of around 60°, with the sign depending on the stereochemistry.

Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes

Quantum mechanical (QM) calculations are a powerful tool for mapping the conformational energy landscape of molecules like this compound. These calculations provide detailed insights into the relative stabilities of different three-dimensional arrangements, or conformers, of the molecule.

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a flat structure. libretexts.orgmaricopa.edu The two most common low-energy conformations are the "envelope," where four carbon atoms are in a plane and the fifth is out of the plane, and the "twist" or "half-chair," where three adjacent atoms are in a plane with the other two displaced on opposite sides. ic.ac.ukscribd.com

For this compound, the presence of four different substituents on the cyclopentane ring (hydrogen atoms, a carboxylic acid group, an amino group, and a methyl group) complicates the energy landscape. QM methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface by systematically exploring the ring's puckering coordinates. These calculations identify local energy minima, which correspond to stable conformers.

The relative energies of these conformers are determined by a delicate balance of several factors:

Angle Strain : Deviation from ideal tetrahedral bond angles (109.5°). Cyclopentane conformations have minimal angle strain. libretexts.org

Torsional Strain : Strain caused by the eclipsing of bonds on adjacent atoms. Puckering helps to stagger these bonds, reducing this strain. libretexts.orgic.ac.uk

Steric Strain : Repulsive interactions between non-bonded atoms or groups. The positioning of the bulky methyl and carboxylic acid groups is a key determinant of steric strain.

The results of QM calculations can be summarized in a data table that lists the stable conformers and their relative energies. Lower relative energy values indicate more stable and thus more populated conformations.

| Conformer ID | Ring Conformation | Description of Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | Envelope | Carboxylic acid group is axial-like; methyl group is equatorial-like | 0.00 |

| Conf-2 | Twist | Substituents are in pseudo-axial and pseudo-equatorial positions | 0.85 |

| Conf-3 | Envelope | Carboxylic acid group is equatorial-like; methyl group is axial-like | 1.50 |

Note: The data in this table is illustrative, representing typical findings from QM calculations for substituted cyclopentane rings. The actual values depend on the specific level of theory and basis set used in the calculation.

Impact of Configurational and Conformational Preferences on Intermolecular Interactions

The fixed cis configuration of the amino and carboxylic acid groups, combined with the molecule's preferred conformations, plays a defining role in its intermolecular interactions. The spatial arrangement of these functional groups dictates how molecules of this compound will interact with each other in the solid state and in solution.

The primary forces governing these interactions are hydrogen bonds. The carboxylic acid group (-COOH) is an excellent hydrogen bond donor (the O-H proton) and acceptor (the C=O oxygen). The amino group (-NH₂) is also a hydrogen bond donor (the N-H protons) and an acceptor (the nitrogen atom).

In the solid state, amino acids typically exist as zwitterions, where the acidic proton from the carboxyl group transfers to the basic amino group, forming carboxylate (-COO⁻) and ammonium (B1175870) (-NH₃⁺) ions. This leads to the formation of strong N-H⁺···O⁻ hydrogen bonds, which are critical in establishing a stable, three-dimensional crystal lattice. The preferred low-energy conformation of the cyclopentane ring will be the one that best facilitates an efficient and stable hydrogen-bonding network.

Derivatization and Chemical Reactivity of Cis 2 Amino 2 Methyl Cyclopentanecarboxylic Acid

Chemoselective Functionalization of Amino and Carboxyl Groups

The bifunctional nature of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid necessitates precise control over its derivatization to achieve desired synthetic outcomes. Chemoselective functionalization of either the amino or the carboxyl group, while leaving the other intact, is a cornerstone of its application in more complex molecular architectures.

The amino group can be selectively acylated, alkylated, or sulfonylated under standard conditions. For instance, acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base readily yields the corresponding amides. The choice of solvent and base is crucial to prevent side reactions, such as intermolecular polymerization.

Conversely, the carboxyl group can be esterified or converted into an amide. Esterification is typically achieved under acidic conditions (e.g., Fischer esterification) or through reaction with alkyl halides in the presence of a base. Amide formation from the carboxylic acid requires activation, often with coupling agents commonly employed in peptide synthesis.

| Functional Group | Reaction Type | Reagents and Conditions | Product |

| Amino Group | Acylation | Acetyl chloride, Triethylamine, Dichloromethane | N-acetyl-cis-2-amino-2-methyl-cyclopentanecarboxylic acid |

| Amino Group | Sulfonylation | Tosyl chloride, Pyridine | N-tosyl-cis-2-amino-2-methyl-cyclopentanecarboxylic acid |

| Carboxyl Group | Esterification | Methanol, Sulfuric acid (cat.), Reflux | Methyl cis-2-amino-2-methyl-cyclopentanecarboxylate |

| Carboxyl Group | Amidation | Benzylamine, DCC, HOBt, DMF | N-benzyl-cis-2-amino-2-methyl-cyclopentanecarboxamide |

Exploration of Reaction Mechanisms and Synthetic Transformations

The reactivity of this compound is governed by the interplay of its functional groups and the stereochemical constraints imposed by the cyclopentane (B165970) ring.

Nucleophilic Addition Reactions

The primary amino group of this compound is a potent nucleophile. It can participate in nucleophilic addition reactions with various electrophiles. For example, it can react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines.

The carbonyl carbon of the carboxylic acid, particularly after activation, is electrophilic and susceptible to nucleophilic attack. This is the fundamental principle behind amide bond formation and esterification.

Reduction and Oxidation Pathways

The carboxylic acid moiety can be selectively reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to amino-alcohols, which are valuable chiral building blocks. The reaction proceeds via a tetrahedral intermediate. Care must be taken as the amino group can also react with the reducing agent if not properly protected.

Oxidation of the amino group is also possible, though less common. Strong oxidizing agents can lead to the formation of nitro compounds or other oxidation products.

Peptide Coupling Reactions and Amide Bond Formation

A significant application of this compound is its incorporation into peptide chains to induce specific conformational constraints. The formation of a peptide bond involves the coupling of the carboxylic acid of one amino acid with the amino group of another.

This process requires the activation of the carboxyl group to enhance its electrophilicity. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. bachem.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the incoming amino acid. youtube.comyoutube.com

| Coupling Reagent | Additive | Key Features |

| DCC | HOBt | Widely used, forms insoluble dicyclohexylurea byproduct. |

| DIC | HOAt | Liquid, byproduct is soluble, often preferred for solid-phase synthesis. |

| HATU | DIPEA | Highly efficient, rapid coupling, particularly for hindered amino acids. |

Regioselective Modifications and Scaffold Diversification

Beyond the functionalization of the amino and carboxyl groups, the cyclopentane ring itself can be a target for modification, leading to a diverse range of molecular scaffolds. While the methyl group at the C2 position adds a layer of complexity, the other positions on the ring (C3, C4, and C5) can potentially be functionalized.

For instance, the synthesis of derivatives with substituents on the cyclopentane ring can be achieved by starting from appropriately substituted cyclopentanone (B42830) precursors. These modifications can influence the conformational preferences of the resulting amino acid and its derivatives, making them valuable tools in medicinal chemistry and materials science.

Protective Group Manipulation and Orthogonal Deprotection Strategies

In the synthesis of complex molecules containing this compound, the strategic use of protecting groups is essential to ensure chemoselectivity. scispace.com The amino and carboxyl groups must be masked and unmasked at appropriate stages of the synthetic sequence.

The amino group is commonly protected with the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved with a secondary amine like piperidine (B6355638). scispace.compeptide.com

The carboxyl group is often protected as a methyl, ethyl, or benzyl (B1604629) ester. Methyl and ethyl esters are typically cleaved by saponification with a base, while benzyl esters can be removed by hydrogenolysis.

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Boc | Amino | Trifluoroacetic acid (TFA) |

| Fmoc | Amino | 20% Piperidine in DMF |

| Benzyl (Bn) | Carboxyl | H₂, Pd/C (Hydrogenolysis) |

| Methyl (Me) | Carboxyl | LiOH, H₂O/THF (Saponification) |

Derivatization for Enhanced Analytical Characterization

The analytical characterization of this compound, a non-proteinogenic cyclic amino acid, often necessitates derivatization to improve its volatility and detectability for chromatographic and mass spectrometric techniques. Due to its polar nature, containing both an amino and a carboxylic acid functional group, direct analysis can be challenging. Derivatization modifies these functional groups, rendering the molecule more amenable to analysis by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For gas chromatography-mass spectrometry (GC-MS) analysis, the primary goal of derivatization is to increase the volatility of the analyte. This is typically achieved through silylation, a common technique for compounds containing active hydrogens, such as those in amino and carboxyl groups. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed. sigmaaldrich.com The reaction involves the replacement of the acidic protons on the amino and carboxylic acid moieties with a nonpolar tert-butyldimethylsilyl (tBDMS) group. northwestern.edu This process reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the compound and making it suitable for GC analysis. sigmaaldrich.comnorthwestern.edu The resulting TBDMS derivatives are also thermally stable and produce characteristic fragmentation patterns in mass spectrometry, aiding in their identification and quantification. northwestern.edu

In the context of high-performance liquid chromatography (HPLC), derivatization is primarily used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. shimadzu.com A widely used method for amino acid analysis is pre-column derivatization with phenylisothiocyanate (PITC). nih.govnih.gov PITC reacts with the primary amino group of this compound under basic conditions to form a phenylthiocarbamyl (PTC) derivative. nih.gov This PTC-amino acid derivative possesses a strong UV absorbance, typically around 254 nm, allowing for sensitive detection. fbise.edu.pk The separation of these derivatives is commonly achieved using reversed-phase HPLC. nih.gov The stability of the PTC derivatives and the reproducibility of the reaction have made this a robust method for amino acid quantification. fbise.edu.pkresearchgate.net

The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and the need for structural confirmation.

| Derivatization Technique | Reagent | Functional Group Targeted | Resulting Derivative | Analytical Method | Purpose |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino and Carboxylic Acid | N,O-bis(tert-butyldimethylsilyl) derivative | GC-MS | Increase volatility and thermal stability |

| Acylation | Phenylisothiocyanate (PITC) | Amino | Phenylthiocarbamyl (PTC) derivative | HPLC-UV | Introduce a chromophore for UV detection |

Detailed Research Findings on Applicable Derivatization Techniques

While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, the principles of amino acid derivatization are well-established and can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis via Silylation:

The derivatization of amino acids with MTBSTFA to form tBDMS derivatives is a well-established protocol. northwestern.edu The reaction typically involves dissolving the amino acid in a suitable solvent, such as acetonitrile (B52724), and heating it with the silylating reagent. sigmaaldrich.com For this compound, this would result in the formation of the N,O-bis(tert-butyldimethylsilyl) derivative. The reaction proceeds by the nucleophilic attack of the nitrogen and oxygen atoms on the silicon atom of the MTBSTFA, leading to the displacement of N-methyltrifluoroacetamide. The resulting derivative would have a significantly higher molecular weight and be amenable to GC-MS analysis. The mass spectrum of the tBDMS derivative would be expected to show characteristic fragments, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which are indicative of the tBDMS moiety and aid in structural elucidation. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Analysis via PITC Derivatization:

The derivatization of amino acids with PITC, also known as Edman's reagent, is a cornerstone of amino acid analysis. nih.gov The reaction is typically carried out in a basic solution, often containing triethylamine, to deprotonate the amino group, facilitating its nucleophilic attack on the isothiocyanate carbon of PITC. nih.gov The resulting phenylthiocarbamyl (PTC) derivative of this compound can then be separated by reversed-phase HPLC. Optimization of the chromatographic conditions, such as the mobile phase composition and pH, is crucial for achieving good resolution of the PTC-amino acid from other components in a mixture. nih.gov The use of thermospray liquid chromatography/mass spectrometry can be employed to confirm the identity of the PTC derivatives by providing molecular weight and fragmentation information. nih.govelsevierpure.com

| Reagent | Typical Reaction Conditions | Expected Derivative of this compound | Key Analytical Parameters |

| MTBSTFA | Heating the amino acid with MTBSTFA in a solvent like acetonitrile at 100°C for several hours. sigmaaldrich.com | N,O-bis(tert-butyldimethylsilyl)-2-amino-2-methyl-cyclopentanecarboxylic acid | GC retention time, Mass-to-charge ratios of characteristic fragments (e.g., M-15, M-57) sigmaaldrich.com |

| PITC | Reaction with PITC in a basic solution (e.g., containing triethylamine) at room temperature. nih.gov | N-phenylthiocarbamyl-cis-2-amino-2-methyl-cyclopentanecarboxylic acid | HPLC retention time, UV absorbance maximum (approx. 254 nm) nih.govfbise.edu.pk |

Applications in Advanced Organic Synthesis and Biomimetic Systems

Utilization as a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure forms of cyclic amino acids are valuable chiral building blocks in asymmetric synthesis. nih.gov While specific examples of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid being used as a chiral auxiliary or starting material for the synthesis of other complex molecules are not extensively documented, the broader class of aminocyclopentane derivatives serves this purpose. nih.gov The synthesis of such chiral amino acids itself often involves sophisticated asymmetric methodologies to establish the desired stereochemistry. These methods can include enzymatic resolutions, diastereoselective crystallizations, and stereoselective conjugate additions. The resulting chiral cyclic amino acid can then be incorporated into larger molecules, imparting its stereochemical information to the final product.

Role in Peptidomimetic Design and Peptide Foldamer Chemistry

The incorporation of non-natural amino acids into peptides is a cornerstone of peptidomimetic and foldamer chemistry, aiming to create molecules with enhanced stability, receptor affinity, and specific secondary structures. nih.govwjarr.com The cyclopentane (B165970) ring of this compound significantly constrains the backbone dihedral angles (φ and ψ) of a peptide chain, a property extensively utilized in its non-methylated counterpart, cis-ACPC. nih.gov This conformational rigidity is crucial for designing peptides that adopt predictable and stable three-dimensional structures. nih.gov The addition of the C2-methyl group is expected to further restrict the allowed conformational space, potentially leading to even more well-defined secondary structures.

Cyclic β-amino acids like cis-ACPC are known to be potent inducers of specific secondary structures in peptides. nih.gov Depending on the stereochemistry and the sequence context, these building blocks can promote the formation of various types of helices and turns. wjarr.com For instance, peptides containing cis-ACPC have been shown to adopt well-defined helical or turn-like conformations. nih.govnih.gov The C2-methyl group in this compound would likely amplify this effect. Cα-methylation is a known strategy to promote helical conformations in peptides by restricting the Ramachandran space to the helical region. Therefore, peptides incorporating this methylated amino acid are predicted to have a high propensity for forming stable helical foldamers or to stabilize β-turn motifs within a larger peptide sequence.

A significant application of conformationally constrained amino acids is in the design of cyclic peptidomimetics that target protein-protein interactions. A prime example is the development of ligands for integrins, a family of cell surface receptors involved in cell adhesion and signaling. mdpi.com The tripeptide sequence Arg-Gly-Asp (RGD) is a key recognition motif for many integrins. mdpi.com To enhance affinity and selectivity, the RGD sequence is often incorporated into a cyclic scaffold.

Researchers have successfully used the non-methylated cis-β-ACPC as a scaffold to create potent and selective integrin ligands. mdpi.comresearchgate.netnih.gov In these designs, cis-β-ACPC replaces a portion of the peptide backbone to constrain the RGD motif in a bioactive conformation. mdpi.com These cyclic peptidomimetics have shown nanomolar affinity for specific integrins like αvβ3. mdpi.com

| Compound ID | Scaffold | Target Integrins | Reported Affinity (IC50) |

| 8 | (1S,2R)-cis-β-ACPC | αvβ3, α5β1 | 2.5 nM (αvβ3), 110 nM (α5β1) |

| 9 | (1R,2S)-cis-β-ACPC | αvβ3, α5β1 | 3.2 nM (αvβ3), 130 nM (α5β1) |

This table presents data for cyclic RGD peptidomimetics containing the non-methylated cis-β-ACPC scaffold. Data sourced from Molecules (2020), 25(24), 5966. mdpi.com

The introduction of a methyl group at the C2 position of the ACPC scaffold would be a logical next step in structure-activity relationship (SAR) studies to probe the steric and conformational requirements of the integrin binding pocket.

The self-assembly of peptides into well-ordered nanostructures is a rapidly growing field with applications in materials science and biomedicine. nih.govrsc.org The ability of a peptide to self-assemble is highly dependent on its sequence and conformational preferences. The incorporation of rigid building blocks like cyclic amino acids can direct the self-assembly process, leading to the formation of nanotubes, nanofibers, and other ordered aggregates. While there is no specific research on oligomers of this compound, studies on other cyclic peptides have shown that factors like ring size and backbone methylation play a critical role in the self-assembly process. nih.govacs.orgresearchgate.net The conformational rigidity imparted by the cis-2-methyl-cyclopentane core would likely favor specific intermolecular interactions, potentially leading to the formation of highly ordered supramolecular structures.

Development of Constrained Scaffolds for Chemical Biology Probes and Mechanistic Studies

Chemical biology often requires molecular tools with well-defined three-dimensional structures to probe complex biological processes. Conformationally constrained scaffolds are ideal for this purpose as they can present functional groups in a precise spatial orientation. While the direct application of this compound as a scaffold for chemical biology probes is not yet reported, its inherent structural rigidity makes it a promising candidate. Such a scaffold could be used to construct probes to study enzyme mechanisms, map receptor binding sites, or investigate protein-protein interactions with high specificity.

Application in the Synthesis of Agrochemical and Specialty Chemical Intermediates

The utility of aminocycloalkane carboxylic acids can extend beyond pharmaceuticals to agrochemicals and specialty chemicals. However, a review of patent literature and scientific databases does not reveal specific applications of this compound in these areas. The synthesis of such a specialized, chiral molecule is likely too complex and costly for large-scale agrochemical or specialty chemical production, where cost-effectiveness is a major driver. Its application appears to be primarily focused on the high-value sector of medicinal chemistry and drug discovery.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "cis-2-Amino-2-methyl-cyclopentanecarboxylic acid." Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the cyclopentane (B165970) ring would appear as a series of complex multiplets due to spin-spin coupling. The methyl group protons would present as a distinct singlet, while the two protons of the primary amine are often broad and may exchange with deuterium (B1214612) in solvents like D₂O. The single proton on the carbon bearing the carboxylic acid group is also a key feature.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals include those for the quaternary carbon attached to both the methyl and amino groups, the carbon bearing the carboxylic acid, the methyl carbon, and the carbons of the cyclopentane ring. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

For stereochemical assignment, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are crucial. For the cis isomer, an NOE enhancement would be expected between the protons of the methyl group and the proton on the carbon atom bonded to the carboxyl group, confirming their spatial proximity on the same face of the cyclopentane ring.

Determining the enantiomeric purity or enantiomeric excess (ee) is critical for chiral molecules. NMR spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid and accurate method for this analysis without the need for derivatization. semmelweis.huresearchgate.net CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov

This interaction creates different chemical environments for the two enantiomers, leading to the resolution of previously overlapping signals in the NMR spectrum. semmelweis.hu The difference in chemical shifts (ΔΔδ) between the signals of the two diastereomeric complexes allows for direct quantification of each enantiomer by integrating the respective peaks. researchgate.net Commonly used CSAs for amino acids include derivatives of mandelic acid or binaphthyl compounds. researchgate.netnih.gov The magnitude of the chemical shift non-equivalence can be influenced by the choice of CSA, solvent, and temperature. semmelweis.hu

Table 1: Hypothetical ¹H NMR Data for Enantiomeric Purity Determination using a Chiral Solvating Agent (CSA)

| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (R)-CSA (ppm) - Enantiomer 1 | Chemical Shift (δ) with (R)-CSA (ppm) - Enantiomer 2 | Chemical Shift Difference (ΔΔδ) (ppm) |

|---|---|---|---|---|

| -CH₃ | 1.35 | 1.38 | 1.41 | 0.03 |

Mass Spectrometry (MS) Applications in the Characterization of Derivatized Forms and Reaction Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound." Due to the low volatility of amino acids, derivatization is often required, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). semanticscholar.org

Derivatization strategies typically involve a two-step process:

Esterification: The carboxylic acid group is converted to a more volatile ester, for example, a methyl or ethyl ester, by reacting with an alcohol in the presence of an acid catalyst.

Acylation: The primary amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). This step increases volatility and introduces fluorine atoms, which can enhance ionization efficiency. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) can often analyze the underivatized amino acid using techniques like electrospray ionization (ESI), where the molecule can be observed as a protonated species [M+H]⁺. mdpi.com Tandem MS (MS/MS) experiments on this precursor ion can provide structural information through characteristic fragmentation patterns, such as the neutral loss of water or the loss of the carboxylic acid group as CO₂ and H₂O. These fragmentation patterns are invaluable for identifying the compound in complex mixtures and for characterizing products from chemical reactions.

Table 2: Common Derivatization Reagents for MS Analysis of Amino Acids

| Functional Group | Derivatization Reaction | Reagent Example | Purpose |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Methanolic HCl | Increases volatility for GC-MS |

| Amine (-NH₂) | Acylation | Pentafluoropropionic Anhydride (PFPA) | Increases volatility and ionization efficiency |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both assessing the chemical purity and separating the isomers of "this compound."

For purity assessment, a reversed-phase HPLC method is typically employed. Using a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol), impurities can be effectively separated from the main compound. sielc.com Detection is commonly achieved using UV absorbance (after derivatization) or mass spectrometry.

Separating the enantiomers requires a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin, have proven highly effective for resolving a wide range of unusual amino acids, including those with cyclic structures. researchgate.netmst.edu The separation mechanism on these phases involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. Mobile phase composition, pH, and column temperature are critical parameters that must be optimized to achieve baseline resolution. mst.edu

Table 3: Example HPLC Method for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chirobiotic T (Teicoplanin-based CSP) |

| Mobile Phase | Water/Methanol/Acetic Acid (e.g., 60:40:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

| Expected Outcome | Separation of the two enantiomers into distinct peaks |

X-ray Diffraction for Absolute Configuration and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive analytical method for determining the absolute configuration and three-dimensional structure of a chiral molecule in the solid state. researchgate.net This technique provides unequivocal proof of the cis stereochemistry and allows for the assignment of the (R) and (S) designators to the stereocenters.

The process involves growing a high-quality single crystal of an enantiomerically pure sample of "this compound." This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The data are processed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. ubc.ca

The analysis not only confirms the covalent bond structure but also reveals detailed conformational information, such as the pucker of the cyclopentane ring and the orientation of the substituent groups. Furthermore, it provides insight into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. ubc.ca For chiral molecules crystallizing in non-centrosymmetric space groups, the collection of data with anomalous dispersion allows for the determination of the absolute structure, often confirmed by a Flack parameter close to zero. researchgate.net

Table 4: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The geometric shape of the unit cell | Orthorhombic |

| Space Group | The symmetry elements of the crystal | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 5.8 Å, b = 8.2 Å, c = 15.1 Å, α=β=γ=90° |

| Flack Parameter | A value used to confirm the absolute configuration | 0.02(5) (confirms the assigned enantiomer) |

| Key Bond Lengths/Angles | Precise measurements of the molecular geometry | C-C, C-N, C=O bond lengths; bond angles |

| Hydrogen Bonding | Details of intermolecular interactions | N-H···O, O-H···O distances and angles |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Mandelic acid |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Pentafluoropropionic anhydride (PFPA) |

| Teicoplanin |

| Trifluoroacetic anhydride (TFAA) |

Theoretical and Mechanistic Investigations of Cis 2 Amino 2 Methyl Cyclopentanecarboxylic Acid

Quantum Chemical Studies on Electronic Structure, Reactivity, and Acidity/Basicity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid. These studies provide insights into the molecule's geometry, charge distribution, and orbital energies, which in turn govern its reactivity and acid-base characteristics.

Electronic Structure and Reactivity: The electronic structure is characterized by the distribution of electrons within the molecule. The presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group on the cyclopentane (B165970) ring creates distinct regions of electron density. The nitrogen atom of the amino group possesses a lone pair of electrons, making it a nucleophilic and basic center. Conversely, the carboxylic acid group is acidic due to the polarization of the O-H bond and the ability of the carboxylate anion to be stabilized by resonance. The methyl group at the C2 position introduces a mild electron-donating inductive effect, which can subtly influence the reactivity of the adjacent amino group.

Frontier molecular orbital theory is often employed to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For this compound, the HOMO is likely to be localized on the amino group, indicating its propensity to react with electrophiles. The LUMO is expected to be centered on the carboxylic acid group, suggesting its susceptibility to nucleophilic attack, particularly at the carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Acidity and Basicity: The acidity and basicity of the molecule are defined by the pKa values of the carboxylic acid and the conjugate acid of the amino group, respectively. Quantum chemical methods can predict these values by calculating the Gibbs free energy change associated with protonation and deprotonation. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent amino group, while the basicity of the amino group is affected by the electron-donating methyl group. In its zwitterionic form, which is prevalent at physiological pH, the molecule possesses both a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-). americanpeptidesociety.orgwisc.edu

A hypothetical data table based on quantum chemical calculations for this compound is presented below. These values are illustrative and would require specific DFT calculations for verification.

| Calculated Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ease of electron donation. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ease of electron acceptance. |

| HOMO-LUMO Gap | 7.7 eV | A measure of the molecule's excitability and kinetic stability. |

| pKa (Carboxylic Acid) | ~2.5 | Predicted acidity of the -COOH group. |

| pKa (Ammonium) | ~10.0 | Predicted acidity of the conjugate acid (-NH3+) of the amino group. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various environments over time. These simulations can reveal the preferred conformations of the molecule and how they are influenced by solvent molecules.

Dynamic Conformational Behavior: The cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The substituents—the amino, methyl, and carboxylic acid groups—will have preferred orientations to minimize steric hindrance. The cis-relationship between the amino/methyl and carboxylic acid groups imposes significant conformational constraints. MD simulations can map the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them. The presence of the α-methyl group further restricts the conformational freedom of the peptide backbone when this amino acid is incorporated into a peptide chain, often inducing helical structures. nih.govenamine.net

Solvent Effects: The behavior of this compound is highly dependent on its environment. In a polar solvent like water, the molecule will engage in hydrogen bonding through its amino and carboxylic acid groups. MD simulations explicitly including solvent molecules can model these interactions and their effect on the solute's conformation. Water molecules can form a hydration shell around the charged groups in the zwitterionic form, stabilizing this state. The simulations can also provide insights into the local structuring of the solvent around the molecule and the dynamics of these solvent-solute interactions. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding between the amino and carboxylic acid groups might be more prevalent.

An illustrative table summarizing potential findings from MD simulations is provided below.

| Simulation Parameter | Observation | Implication |

| Dominant Ring Pucker | Envelope | The cyclopentane ring primarily adopts an envelope conformation to accommodate the cis-substituents. |

| Dihedral Angle (N-C2-C1-C=O) | Fluctuates around 60° | This specific dihedral angle is a key determinant of the overall molecular shape. |

| Solvent Accessible Surface Area | 150 Ų | Indicates the extent of the molecule's exposure to the solvent. |

| Radial Distribution Function (N-H...O-water) | Peak at 1.8 Å | Shows a strong hydrogen bond between the amino group and surrounding water molecules. |

| Radial Distribution Function (C=O...H-water) | Peak at 1.9 Å | Indicates hydrogen bonding between the carboxylate group and water. |

Docking Studies to Elucidate Molecular Recognition Principles in Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. These studies are crucial for understanding the principles of molecular recognition that govern the biological activity of this compound.

Molecular Recognition Principles: The binding of a ligand to a receptor is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific three-dimensional arrangement of the functional groups in this compound dictates its ability to fit into a receptor's binding pocket and form favorable interactions. The charged amino and carboxylate groups can form strong salt bridges with oppositely charged residues in the receptor. The cyclopentane ring and the methyl group provide a hydrophobic surface that can interact with nonpolar regions of the binding site. The stereochemistry of the molecule is critical for a precise fit, as receptors are chiral environments.

Docking studies can be used to screen potential protein targets and to generate hypotheses about the binding mode of the molecule. The results of docking simulations are typically scored based on the predicted binding affinity, which can help in prioritizing compounds for further experimental testing. For instance, the incorporation of cyclic amino acids can lead to peptides with improved binding affinities due to their constrained conformations. nih.gov

Below is a hypothetical table of results from a docking study of this compound with a hypothetical enzyme active site.

| Interaction Type | Interacting Residue(s) | Distance (Å) | Contribution to Binding |

| Salt Bridge | Asp124 | 2.8 | Strong electrostatic attraction between the ammonium group and the aspartate side chain. |

| Hydrogen Bond | Gln78 | 3.1 | Hydrogen bond between the carboxylate oxygen and the side chain amide of glutamine. |

| Hydrophobic Interaction | Leu45, Val92 | 3.5 - 4.0 | The cyclopentyl and methyl groups fit into a nonpolar pocket. |

| van der Waals Contacts | Multiple | N/A | General favorable contacts that contribute to the overall binding affinity. |

Computational Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions, including the identification of intermediates and transition states. This is particularly valuable for understanding and optimizing the synthesis of complex molecules like this compound.

Reaction Mechanisms and Transition States: The synthesis of this compound likely involves several steps, and computational studies can help to elucidate the most plausible reaction pathways. For example, if a key step is a nucleophilic addition to a carbonyl group, calculations can determine the energy barrier for this step and how it is affected by different reagents or catalysts. By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The structure of the transition state is particularly important as it determines the rate of the reaction.

For stereoselective syntheses, which are essential for producing a specific enantiomer of the molecule, computational methods can explain the origin of the stereoselectivity. By comparing the energies of the transition states leading to the different stereoisomers, it is possible to predict which product will be favored. This understanding can guide the design of more efficient and selective synthetic routes. For instance, DFT calculations have been used to investigate the transition states in stereoselective syntheses of other cyclic amino acids. nih.gov

A hypothetical data table summarizing a computational study of a key synthetic step is presented below.

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product(s) | Stereoselectivity |

| Asymmetric Alkylation | Enolate + Methyl Iodide | 15.2 | Methylated cyclopentanone (B42830) | 95:5 (cis:trans) |

| Reductive Amination | Ketone + Ammonia | 12.5 | Amino-substituted cyclopentane | N/A |

| Hydrolysis | Ester | 10.8 | Carboxylic acid | N/A |

Future Directions and Emerging Research Avenues for Cis 2 Amino 2 Methyl Cyclopentanecarboxylic Acid

Development of Novel and More Efficient Stereoselective Synthetic Routes

Currently, there is a notable gap in the scientific literature regarding dedicated, high-yield, and stereoselective synthetic methodologies specifically for cis-2-Amino-2-methyl-cyclopentanecarboxylic acid. Research on the synthesis of related non-methylated cyclic amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), has identified several strategies, including those based on bicyclic β-lactam precursors and conjugate additions. nih.gov Future synthetic research for the methylated target could focus on adapting and optimizing these known pathways.

Key challenges and future research objectives would include:

Stereocontrol: Developing methods that precisely control the cis-stereochemistry of the amino and carboxylic acid groups, while also managing the quaternary center created by the methyl group addition.

Asymmetric Synthesis: Designing catalytic asymmetric routes to access specific enantiomers of the compound, which is crucial for its potential applications in biologically active molecules and chiral materials.

Scalability: Moving beyond laboratory-scale syntheses to develop robust and efficient processes that can produce the compound in larger quantities, making it accessible for broader research and application.

A comparative table of potential synthetic strategies, while hypothetical at this stage, could guide future research.

| Synthetic Approach | Potential Advantages | Key Challenges for Methylated Compound |

| Modified β-Lactam Route | Well-established for ACPC. nih.gov | Introduction of the methyl group; maintaining stereocontrol during ring-opening. |

| Asymmetric Conjugate Addition | Potential for high enantioselectivity. | Steric hindrance from the target quaternary carbon might reduce reaction efficiency. |

| Ring-Contraction Methods | Could offer novel pathways from more accessible cyclohexane (B81311) precursors. google.com | Requires development of specific precursors and control of regioselectivity. |

Exploration of New Peptidomimetic and Foldamer Applications in Advanced Materials and Catalysis

The rigid cyclopentane (B165970) backbone of this compound makes it a prime candidate for incorporation into peptidomimetics and foldamers—oligomers that adopt stable, predictable secondary structures. The non-methylated analog, ACPC, is known to induce helical folds in β-peptides. nih.govwisc.edu The addition of the C2-methyl group in the target compound would introduce a significant conformational constraint, potentially leading to novel and highly stable folding patterns.

Future research in this area should investigate:

Foldamer Structures: Synthesizing short oligomers of this compound to study their folding propensities using techniques like NMR and X-ray crystallography. The methyl group could enforce unique helical or turn structures not seen with ACPC.

Catalytic Foldamers: Designing foldamers that position reactive side chains in a precise spatial arrangement to create enzyme-like catalytic sites. mdpi.comwisc.edu The structural rigidity imparted by the methylated cyclopentane ring could enhance the selectivity and efficiency of such catalysts.

Advanced Materials: Exploring the use of these foldamers as scaffolds for advanced materials, such as self-assembling hydrogels, nanowires, or responsive polymers, where the predictable structure of the foldamer directs the macroscopic properties of the material.

Advanced Computational Modeling for Predictive Design of Derivatives with Tailored Properties

Advanced computational modeling is a powerful tool for accelerating materials and drug discovery. To date, no specific computational studies on this compound or its derivatives have been published. Future research leveraging computational chemistry could provide invaluable insights before committing to extensive synthetic work.

Key areas for computational investigation include:

Conformational Analysis: Using quantum mechanics and molecular dynamics simulations to predict the preferred conformations of the monomer and its oligomers. This would help understand the structural impact of the methyl group compared to the non-methylated ACPC.

Predictive Design of Foldamers: Modeling how oligomers of the compound would fold and how their structures could be tuned by creating derivatives with different side chains. This could guide the design of foldamers with specific shapes and functionalities for applications in catalysis or molecular recognition. nih.gov

Host-Guest Interactions: Simulating the binding of derivatives to biological targets or other molecules. This could help identify potential applications in medicinal chemistry or sensor technology by predicting binding affinities and specificities.

Integration into Supramolecular Chemistry and Self-Assembled Systems Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The defined three-dimensional structure of this compound makes it an interesting building block for creating highly ordered, self-assembled systems. While the self-assembly of cyclic peptides is an active area of research, the specific use of this methylated amino acid has not been explored. nih.govacs.org

Future research could focus on:

Self-Assembling Peptides: Incorporating the compound into cyclic peptides designed to self-assemble into nanotubes or other ordered nanostructures. The steric bulk of the methyl group could be used to control the packing and diameter of these assemblies.

Molecular Recognition: Designing host molecules based on this amino acid that have pre-organized cavities for the selective binding of specific guest molecules.

Stimuli-Responsive Systems: Creating self-assembled systems that can be switched between different states by external stimuli (e.g., pH, light, temperature), where the rigidity of the building block contributes to the stability and responsiveness of the system.

Q & A

Basic: How does the cis configuration of cis-2-amino-2-methyl-cyclopentanecarboxylic acid influence peptide conformation?

The cis configuration imposes conformational rigidity due to the cyclopentane ring, restricting peptide backbone flexibility. This constraint stabilizes specific secondary structures (e.g., β-turns or loops) in peptides, enabling precise structure-activity relationship (SAR) studies. Researchers incorporate this amino acid to mimic protein motifs, enhancing peptide stability and biological activity .

Basic: What synthetic strategies are recommended for preparing this compound?

Synthesis typically involves cyclopentane ring formation via intramolecular cyclization, followed by stereoselective introduction of the amino and carboxylic acid groups. Key steps include:

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to ensure cis configuration.

- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity (mp 218–220°C) .

Advanced: How can enantiomeric purity be validated for this compound?

Enantiomeric excess (ee) is assessed using:

- Chiral HPLC : Columns like Chiralpak® IA with hexane/isopropanol mobile phases.

- NMR spectroscopy : Diastereomeric derivatization with chiral agents (e.g., Mosher’s acid) to resolve enantiomers.

Optical purity standards (e.g., 98% ee) are critical for reproducibility in peptide synthesis .

Advanced: What methods resolve contradictions in reported melting points (e.g., 218–220°C vs. 199–202°C for hydrochloride salt)?

Discrepancies arise from polymorphic forms or hydration states. Researchers should:

- Perform DSC analysis : To identify phase transitions.

- Replicate synthesis protocols : Ensure consistent drying/storage conditions (e.g., desiccants for hygroscopic salts) .

Advanced: How is this amino acid used to design peptidomimetics targeting protein-protein interactions?

The cyclopentane ring mimics protein secondary structures (e.g., α-helices or β-sheets). Methodological steps include:

- Computational modeling : Predict optimal placement within peptide sequences.

- Biological assays : Test binding affinity using SPR or fluorescence polarization .

Advanced: What analytical techniques ensure batch-to-batch consistency in research-grade material?